molecular formula C17H14N4O2S B2504630 1-[4-(Furan-2-yl)thiophen-2-yl]-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol CAS No. 2380010-88-6

1-[4-(Furan-2-yl)thiophen-2-yl]-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol

Cat. No.: B2504630
CAS No.: 2380010-88-6
M. Wt: 338.39
InChI Key: RBBOFZNEBCOQAK-UHFFFAOYSA-N
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Description

1-[4-(Furan-2-yl)thiophen-2-yl]-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol is a complex heterocyclic compound that incorporates furan, thiophene, and pyrido[3,4-d]pyrimidine moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Furan-2-yl)thiophen-2-yl]-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the furan-thiophene intermediate: This can be achieved through a cross-coupling reaction between a furan derivative and a thiophene derivative under palladium-catalyzed conditions.

    Introduction of the pyrido[3,4-d]pyrimidine moiety: This step involves the nucleophilic substitution reaction where the furan-thiophene intermediate reacts with a pyrido[3,4-d]pyrimidine derivative.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Furan-2-yl)thiophen-2-yl]-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the heterocyclic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the reagents and conditions used.

Scientific Research Applications

1-[4-(Furan-2-yl)thiophen-2-yl]-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol has significant applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[4-(Furan-2-yl)thiophen-2-yl]-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Known for their diverse biological activities.

    Furan derivatives: Studied for their antimicrobial and anticancer properties.

    Pyrido[3,4-d]pyrimidine derivatives: Investigated for their potential as kinase inhibitors and anticancer agents.

Properties

IUPAC Name

1-[4-(furan-2-yl)thiophen-2-yl]-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c22-14(16-6-11(9-24-16)15-2-1-5-23-15)8-19-17-12-3-4-18-7-13(12)20-10-21-17/h1-7,9-10,14,22H,8H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBOFZNEBCOQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=C2)C(CNC3=NC=NC4=C3C=CN=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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